

Application Note: 4-Nitronicotinic Acid N-Oxide in Advanced Materials & Drug Design[1]

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Compound of Interest

Compound Name: 4-Nitronicotinic acid N-oxide

CAS No.: 1078-05-3

Cat. No.: B086970

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Executive Summary

4-Nitronicotinic acid N-oxide (4-NNO) represents a specialized, high-utility scaffold in the synthesis of heterocycles and metal-organic frameworks (MOFs).[1] Unlike simple pyridine derivatives, 4-NNO possesses a "Janus-faced" electronic architecture: the N-oxide moiety activates the ring for nucleophilic attack while simultaneously serving as a potent oxygen donor for lanthanide coordination.[1]

This guide provides validated protocols for exploiting 4-NNO in two distinct vectors:

- **Medicinal Chemistry:** Using the labile 4-nitro group as a leaving group for reactions to generate 4-functionalized nicotinic acid derivatives (bioactive precursors).[1]
- **Materials Science:** Utilizing the N-oxide/Carboxylate dual-donor system to construct luminescent Lanthanide-MOFs.

Critical Safety Warning: 4-NNO contains both a nitro group and an N-oxide function.[1] It is an energetic precursor.[1] All heating steps must be performed behind blast shields, and scale-up

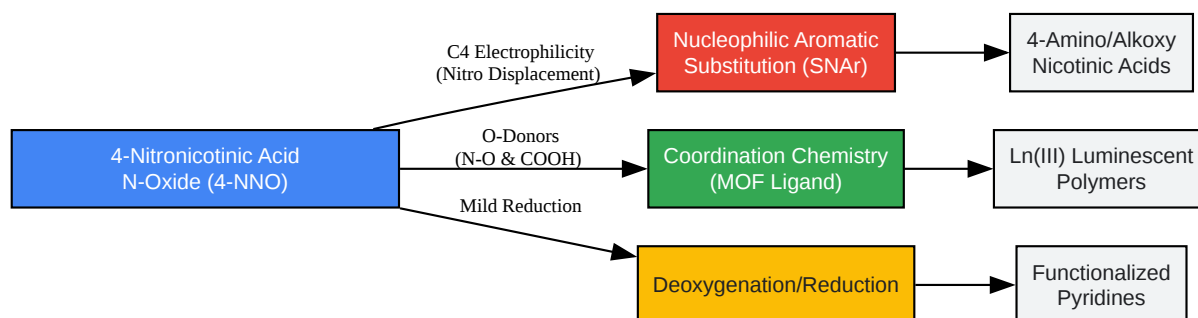
beyond 5g should be preceded by Differential Scanning Calorimetry (DSC) analysis.

Chemical Architecture & Reactivity Profile[1]

The utility of 4-NNO stems from its unique electronic distribution.[1] The N-oxide oxygen acts as an electron donor to the ring via resonance but an electron withdrawer via induction.[1] When coupled with the strongly electron-withdrawing nitro group at the 4-position and the carboxylic acid at the 3-position, the C4 carbon becomes highly electrophilic.[1]

Reactivity Logic Diagram

The following diagram illustrates the divergent pathways available for 4-NNO.



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Figure 1: Divergent synthetic utility of 4-NNO.[1] The high electrophilicity at C4 allows for rapid substitution, while the oxygen-rich periphery enables metal chelation.[1]

Application I: Nucleophilic Aromatic Substitution ()

Context: The 4-nitro group in pyridine N-oxides is a significantly better leaving group than a chloride or bromide due to the stability of the departing nitrite ion and the stabilization of the Meisenheimer complex by the N-oxide.[1] This protocol describes the synthesis of 4-(substituted-amino)nicotinic acid N-oxides, which are precursors to kinase inhibitors.[1]

Protocol: C4-Amination of 4-NNO

Reagents:

- Substrate: **4-Nitronicotinic acid N-oxide** (Sigma-Aldrich, CAS: 1078-05-3)[1][2]
- Nucleophile: Morpholine (Representative secondary amine)[1]
- Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]
- Base: Diisopropylethylamine (DIPEA)[1]

Step-by-Step Methodology:

- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-NNO (1.0 mmol, 184 mg) in Ethanol (10 mL). The solution will appear pale yellow.[1]
- Addition: Add DIPEA (2.0 mmol, 350 μ L) followed by Morpholine (1.2 mmol, 105 μ L) dropwise at room temperature.
 - Note: An immediate color change (deepening yellow/orange) indicates the formation of the charge-transfer complex.[1]
- Reaction: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1).[1]
The starting material () will disappear, replaced by a more polar fluorescent spot.
- Workup:
 - Cool to room temperature.[1][3]
 - Concentrate under reduced pressure to remove ethanol.[1]
 - Redissolve residue in minimal water (3 mL) and adjust pH to ~4 with 1M HCl to precipitate the product (zwitterionic form).
 - Filter the solid, wash with cold ether, and dry under vacuum.

Data Validation:

- Yield: Expect 75-85%.

- NMR Signature: Loss of the C4-proton doublet (if comparing to non-nitro precursor) or shift of C2/C6 protons due to loss of the strong electron-withdrawing nitro group.[1]

Application II: Lanthanide MOF Construction

Context: 4-NNO acts as a bridging ligand.[1] The carboxylate binds in a

-bridging mode, while the N-oxide oxygen coordinates directly to hard metal centers like Europium (

) or Terbium (

), sensitizing their luminescence via the "antenna effect." [1]

Protocol: Hydrothermal Synthesis of

Reagents:

- Ligand: **4-Nitronicotinic acid N-oxide**[1][2][4]

- Metal Source:

[1]

- Solvent: Deionized Water[1]

Step-by-Step Methodology:

- Stoichiometry: Mix 4-NNO (0.3 mmol) and

(0.1 mmol) in 10 mL of deionized water. Ratio 3:1 is critical to satisfy the trivalent charge without auxiliary anions.[1]

- pH Adjustment: Adjust pH to 5.5–6.0 using dilute NaOH (0.1 M). This deprotonates the carboxylic acid (

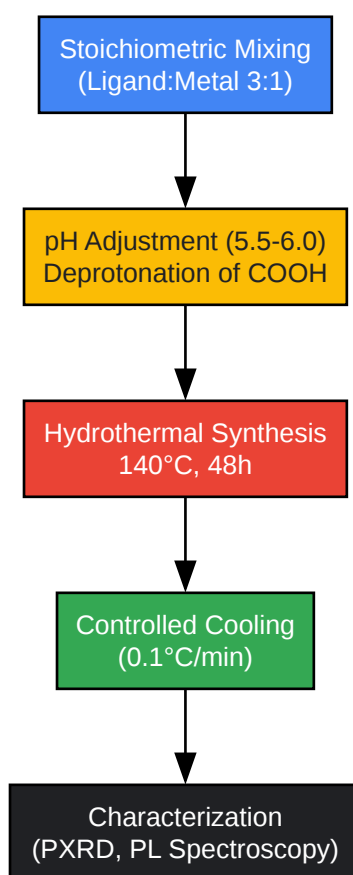
) without destroying the N-oxide.[1]

- Crystallization: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

- Thermal Cycle:

- Ramp: 2°C/min to 140°C.[1]
- Hold: 48 hours.
- Cool: 0.1°C/min to Room Temperature (Slow cooling is essential for X-ray quality crystals). [1]
- Isolation: Filter the resulting block-shaped crystals and wash with water/ethanol (1:1).

MOF Assembly Workflow



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Figure 2: Critical path for the synthesis of Lanthanide-4-NNO coordination polymers.[1]

Comparative Data & Properties

The following table summarizes the key physicochemical properties of 4-NNO compared to its non-oxidized and non-nitrated analogs, highlighting why it is the superior electrophile.

Property	4-Nitronicotinic acid N-oxide	Nicotinic Acid N-oxide	4-Chloronicotinic acid N-oxide
C4 Electrophilicity	Very High (Nitro + N-oxide)	Low	Moderate
Leaving Group Ability	Excellent ()	N/A	Good ()
Coordination Modes	N-O (O-donor) + COOH	N-O (O-donor) + COOH	N-O (O-donor) + COOH
Energetic Stability	Low (Shock sensitive)	High	High
Primary Application	Scaffold / Energetics	MOF Linker / Metabolite	Scaffold

References

- Preparation and Reactivity of 4-Nitropyridine N-oxides
 - Source: PrepChem.[1] "Synthesis of 4-Nitropyridine-N-oxide."
 - URL:[[Link](#)]
 - Relevance: Establishes the foundational nitration chemistry and safety protocols for the pyridine-N-oxide class.
- Nucleophilic Substitution Mechanisms
 - Source: Journal of the Chemical Society B. "Nucleophilic displacements in substituted pyridine N-oxides." [1]
 - URL:[[Link](#)]
 - Relevance: Validates the kinetics and mechanism of displacing the 4-nitro group in N-oxide systems.
- Lanthanide Coordination Chemistry

- Source: Inorganic Chemistry Communications.[1][5] "Two novel lead-carboxylate complexes based on nicotinic acid N-oxide: Synthesis, crystal structures and luminescent properties."
- URL:[Link][1]
- Relevance: Demonstrates the coordination modes of the parent scaffold (nicotinic acid N-oxide) utilized in the MOF protocol.
- Commercial Availability & Physical Data
 - Source: Sigma-Aldrich Product Sheet.[1][5] "Nicotinic acid N-oxide derivatives." [1][2][4][6][5][7][8]
 - Relevance: Provides melting point, solubility, and CAS registry data for verification

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